molecular formula C12H13N3OS B12920584 N-[4-(6-Sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]acetamide CAS No. 88492-18-6

N-[4-(6-Sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]acetamide

Cat. No.: B12920584
CAS No.: 88492-18-6
M. Wt: 247.32 g/mol
InChI Key: KNTGKYVKOZHJBG-UHFFFAOYSA-N
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Description

N-[4-(6-Sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]acetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a sulfanylidene group attached to a tetrahydropyridazinyl ring, which is further connected to a phenylacetamide moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-Sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]acetamide typically involves the cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes. This transition-metal-free (4 + 2) cycloaddition reaction is known for its high efficiency, wide substrate scope, and good functional group tolerance . The reaction conditions often include the use of methoxyallene as the dienophile, along with α-halohydrazones as precursors of 1,2-diaza-1,3-dienes .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic route while optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-Sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to form corresponding thiols or amines.

    Substitution: The phenylacetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and substituted phenylacetamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[4-(6-Sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-[4-(6-Sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it can enhance cardiac contractility via Ca2+ sensitization and induce vasodilation through the activation of ATP-sensitive potassium channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(6-Sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications and industrial uses.

Properties

CAS No.

88492-18-6

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

N-[4-(6-sulfanylidene-4,5-dihydro-1H-pyridazin-3-yl)phenyl]acetamide

InChI

InChI=1S/C12H13N3OS/c1-8(16)13-10-4-2-9(3-5-10)11-6-7-12(17)15-14-11/h2-5H,6-7H2,1H3,(H,13,16)(H,15,17)

InChI Key

KNTGKYVKOZHJBG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NNC(=S)CC2

Origin of Product

United States

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